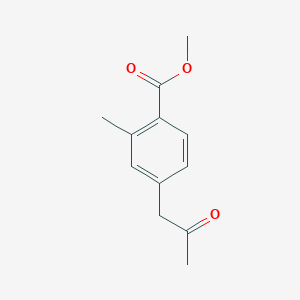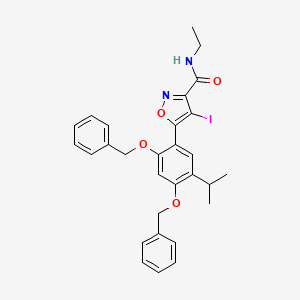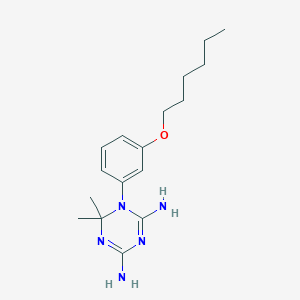
2,2-Difluorocyclopropan-1-amine
Vue d'ensemble
Description
2,2-Difluorocyclopropan-1-amine is a chemical compound with the molecular weight of 129.54 . It is a white to yellow solid and its IUPAC name is ®-2,2-difluorocyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in the synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, tert-Butyldiphenylchlorosilane was added drop-wise to a stirring solution of 2-(4-methoxyphenyl)prop-2-en-1-ol and dimethylaminopyridine in freshly distilled dichloromethane .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m1./s1 . This indicates that the molecule consists of a cyclopropane ring with two fluorine atoms and one amine group attached.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 129.54 . The compound should be stored at a temperature of 2-8 ?C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of gem-Fluorinated Amines : 2,2-Difluorocyclopropan-1-amine has been studied for its role in synthesizing gem-fluorinated amines with potential applications in various fields, including pharmaceuticals and material sciences. These amines possess unique chemical structures, combining gem-difluorocyclopropane, a secondary amino group, and a fused aliphatic cycle. The research indicates their stability under certain conditions and explores their fragmentation mechanisms (Kubyshkin, Kheylik, & Mykhailiuk, 2015).
Biochemical Research and Applications
- Inhibition of ACC Deaminase : 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a derivative of this compound, is significant in biochemical studies. It acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a key enzyme in plant physiology. This property makes it a valuable compound for studying enzyme inhibition mechanisms (Liu et al., 2015).
Advanced Synthesis Techniques
- Gram-Scale Synthesis of Amines : The compound has been utilized in the gram-scale synthesis of various secondary amines, showcasing its versatility in producing complex molecular structures. This involves the difluorocyclopropanation of unsaturated N-Boc derivatives, demonstrating its significant role in advanced synthetic chemistry (Nosik et al., 2017).
Application in Organic Synthesis
- Heterocyclization Reactions : Its derivatives have been employed in heterocyclization reactions to synthesize various organic compounds like 4-amino-2-(trifluoromethyl)-1H-pyrroles, indicating its role in facilitating diverse chemical transformations (Aquino et al., 2015).
Medicinal Chemistry and Drug Discovery
- Development of Fluoroallylic Motifs : Research has explored the use of gem-difluorocyclopropanes, like this compound, in synthesizing mono- and di-fluoroallylic amines. This is crucial for developing new compounds in synthetic and medicinal chemistry (Wang & Patureau, 2022).
Catalysis and Chemical Libraries
- Synthesis of N-Heterocycles : The compound's derivatives are instrumental in synthesizing a variety of N-heterocycles and perfluoroalkylated amines. These products are valuable for creating diverse chemical libraries, potentially useful in drug discovery and agrochemicals (Kawamura et al., 2017).
Safety and Hazards
2,2-Difluorocyclopropan-1-amine is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
2,2-difluorocyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZWPZNCTRVYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)






![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)




![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)